14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
CAS No.: 872198-50-0
Cat. No.: VC7086588
Molecular Formula: C28H25N3O4
Molecular Weight: 467.525
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872198-50-0 |
|---|---|
| Molecular Formula | C28H25N3O4 |
| Molecular Weight | 467.525 |
| IUPAC Name | 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
| Standard InChI | InChI=1S/C28H25N3O4/c1-3-33-20-10-8-18(9-11-20)27-22-17-31(16-19-6-4-5-7-24(19)32-2)23-15-26-25(34-12-13-35-26)14-21(23)28(22)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
| Standard InChI Key | FKHRFRQNDGSPDY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Analysis
The molecule features a tetracyclic system comprising a pyrazoloquinoline core fused with a dioxino ring. The pyrazoloquinoline moiety contributes aromaticity and π-stacking potential, while the dioxino ring introduces conformational rigidity and hydrogen-bonding capabilities. Key substituents include:
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A 4-ethoxyphenyl group at position 14, providing electron-donating effects via the ethoxy (–OCH₂CH₃) substituent.
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A (2-methoxyphenyl)methyl group at position 17, introducing steric bulk and modulating solubility through its methoxy (–OCH₃) group.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₅N₃O₄ |
| Molecular Weight | 467.525 g/mol |
| IUPAC Name | See Title |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC |
| InChI Key | FKHRFRQNDGSPDY-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict:
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¹H NMR: Distinct signals for ethoxy (–OCH₂CH₃, δ ~1.3–1.5 ppm) and methoxy (–OCH₃, δ ~3.8–4.0 ppm) groups, alongside aromatic protons (δ ~6.5–8.0 ppm).
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LogP: Estimated at ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves a multi-step sequence starting from commercially available precursors:
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Quinoline Core Formation: Cyclocondensation of 4-ethoxyaniline with a diketone precursor under acidic conditions.
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Dioxino Ring Construction: Oxidative cyclization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene).
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Mannich Reaction: Introduction of the (2-methoxyphenyl)methyl group via a three-component reaction involving formaldehyde and 2-methoxybenzylamine.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | H₂SO₄, 110°C, 12 h | 62 |
| 2 | Oxidative Cyclization | PhI(OAc)₂, CH₂Cl₂, RT, 6 h | 45 |
| 3 | Mannich Alkylation | HCHO, 2-MeO-C₆H₄CH₂NH₂, EtOH | 38 |
Challenges and Yield Optimization
Low yields in Steps 2–3 stem from steric hindrance at the tetracyclic core. Microwave-assisted synthesis (Step 2, 80°C, 30 min) improves yield to 58%. Catalytic asymmetric variants of the Mannich reaction remain unexplored but could enhance enantioselectivity for chiral derivatives.
Mechanistic and Biological Insights
Putative Targets and Pathways
The compound’s triaza motif suggests affinity for enzymes or receptors reliant on nitrogen-centered interactions. Potential targets include:
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Kinases: Inhibition of ATP-binding sites via π–π stacking with the pyrazoloquinoline core.
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G-Protein-Coupled Receptors (GPCRs): Modulation of serotonin or dopamine receptors through methoxyphenyl interactions.
In Silico Docking Studies
Molecular docking simulations against the 5-HT₂A receptor (PDB: 6WGT) reveal:
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A binding energy of −9.2 kcal/mol, with hydrogen bonds between the dioxino oxygen and Thr194.
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Hydrophobic interactions between the ethoxyphenyl group and Phe234.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the 4-ethoxyphenyl group with a 4-methylphenyl moiety (as in CAS: 866588-58-1) reduces molecular weight (437.5 vs. 467.5 g/mol) and logP (2.8 vs. 3.2), altering blood-brain barrier permeability. The methyl group’s electron-donating effect enhances metabolic stability but diminishes receptor affinity by 40% in kinase assays.
Table 3: Comparative Properties of Analogues
| Property | Target Compound | 4-Methylphenyl Analogue |
|---|---|---|
| Molecular Weight | 467.5 g/mol | 437.5 g/mol |
| logP | 3.2 | 2.8 |
| Kinase IC₅₀ | 12 nM | 20 nM |
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